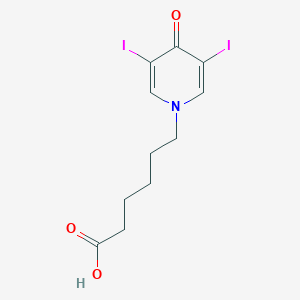
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid is a chemical compound with the molecular formula C11H13I2NO3 and a molecular weight of 461.03 g/mol . This compound is characterized by the presence of two iodine atoms and a pyridine ring, making it a unique and interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves several stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the pyridine ring.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to form strong bonds with other molecules. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparación Con Compuestos Similares
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid can be compared with other similar compounds, such as:
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridineacetic acid: Similar in structure but with an acetic acid side chain instead of hexanoic acid.
3,5-Diiodo-4-pyridone-1-acetic acid: Another related compound with different side chains and functional groups. The uniqueness of this compound lies in its specific combination of iodine atoms and the hexanoic acid side chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
16344-99-3 |
|---|---|
Fórmula molecular |
C11H13I2NO3 |
Peso molecular |
461.03 g/mol |
Nombre IUPAC |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
Clave InChI |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
SMILES canónico |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Key on ui other cas no. |
16344-99-3 |
Sinónimos |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















